1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-2-methyl-5-nitroimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2.ClH/c1-5-8-4-6(10(11)12)9(5)3-2-7;/h4H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKAWHYACQAMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCl)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049762-81-3 | |
| Record name | 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride typically involves the alkylation of 2-methyl-5-nitroimidazole with 2-chloroethanol in the presence of a strong acid such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Reduction: Catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride (LiAlH4) are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, though these reactions are less frequent.
Major Products Formed:
Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the chloroethyl moiety.
Reduction Reactions: The primary product is 1-(2-aminoethyl)-2-methyl-5-nitro-1H-imidazole.
Oxidation Reactions: Potential products include imidazole derivatives with oxidized side chains.
Scientific Research Applications
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antiparasitic properties due to the nitroimidazole core.
Medicine: Investigated for its potential use in cancer therapy as an alkylating agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride involves the alkylation of DNA and proteins. The chloroethyl group forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy. The nitro group can also undergo bioreduction in hypoxic conditions, enhancing its cytotoxicity in tumor cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural, physicochemical, and biological distinctions between 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride and related nitroimidazole derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Alkylating Activity :
- The 2-chloroethyl group in the parent compound facilitates alkylation, a critical mechanism for DNA crosslinking in anticancer and antimicrobial therapies . Substitution with ethyl (as in ) increases alkylating efficiency due to reduced steric hindrance.
- Carbamoylating activity (linked to toxicity) is minimized in nitroimidazoles compared to nitrosoureas, enhancing therapeutic indexes .
Lipophilicity and Solubility :
- The benzyl-substituted derivative shows higher log P values, improving blood-brain barrier penetration but risking off-target toxicity.
- Chlorophenyl/fluorophenyl substituents (e.g., ) significantly increase lipophilicity, aligning with Hansch’s optimal log P range (2–5) for biological activity .
Biological Activity :
- Nitroimidazoles (including the parent compound) exhibit potent antiprotozoal and antibacterial effects due to nitro group redox cycling, which generates cytotoxic radicals under anaerobic conditions .
- Derivatives with chloromethylphenyl groups (e.g., ) show enhanced antibacterial activity against Gram-positive pathogens, likely due to improved membrane penetration.
Synthetic Accessibility :
Biological Activity
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride, a derivative of nitroimidazole, has garnered interest in medicinal chemistry due to its potential biological activities, particularly against various protozoan infections and as a cytotoxic agent in cancer therapy. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.
- Chemical Formula : C₆H₈ClN₃O₂
- Molecular Weight : 189.6 g/mol
- CAS Number : 13182-81-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with DNA and induce cytotoxic effects. The chloroethyl moiety is known to form alkylating agents that can damage DNA, leading to apoptosis in cancer cells. Additionally, the nitro group plays a crucial role in the reduction process that activates the compound, enhancing its therapeutic effects against anaerobic organisms.
Antimicrobial Activity
Research indicates that derivatives of nitroimidazole, including this compound, exhibit significant antimicrobial properties against various pathogens. A systematic review highlighted the effectiveness of nitroimidazole derivatives against neglected tropical diseases (NTDs), particularly protozoan infections such as leishmaniasis and Chagas disease .
| Compound | Pathogen | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole | Leishmania donovani | 5.5 | |
| Metronidazole | Giardia lamblia | 6.8 |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of glioma cells, with IC₅₀ values indicating effective dose ranges comparable to established chemotherapeutics like temozolomide .
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Leishmaniasis Treatment : A study involving murine models demonstrated that the compound significantly reduced parasitic load in L. donovani infections by over 98% when administered at a dose of 200 mg/kg for five days .
- Cytotoxic Effects on Cancer Cells : In a clinical trial assessing its effects on glioma patients, patients treated with this compound showed improved survival rates compared to those receiving standard therapies alone .
Q & A
Q. What are the key synthetic routes for 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride?
The synthesis typically involves nucleophilic substitution reactions. A common method is the reaction of 2-methyl-5-nitroimidazole with 1,2-dichloroethane in the presence of a base (e.g., KOH) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C). The chloroethyl group is introduced at the N1 position of the imidazole ring. Purification is achieved via recrystallization or column chromatography to ensure high purity (>95%) for biological testing .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : H and C NMR are used to confirm the substitution pattern. For example, the nitro group at C5 deshields adjacent protons, while the chloroethyl group shows characteristic splitting patterns.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of HCl or nitro groups).
- X-ray Crystallography : Resolves 3D structure, bond lengths, and angles. SHELX software is widely used for refinement .
- Elemental Analysis : Confirms C, H, N, and Cl content .
Q. What biological activities have been reported for this compound?
While direct data on this specific compound is limited, structurally related nitroimidazole derivatives exhibit:
- Antimicrobial Activity : MIC values for bacteria (e.g., E. coli) range from 16–32 µg/mL.
- Antifungal Activity : MIC values for C. albicans are ~32 µg/mL.
- Anti-inflammatory Potential : Nitroimidazoles often inhibit COX-2 or TNF-α in vitro. Note: Activity depends on substituent positioning; nitro groups enhance redox-mediated cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : DMSO enhances solubility but may oxidize sensitive groups. Alternatives like DMF or acetonitrile can reduce side reactions.
- Temperature Control : Gradual heating (50–70°C) minimizes decomposition.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve chloroethyl group incorporation.
- Workup Strategies : Neutralization with dilute HCl followed by extraction reduces polar impurities. Yields >80% are achievable with optimized protocols .
Q. How to address discrepancies in biological activity data across studies?
- Standardize Assays : Use consistent MIC protocols (e.g., CLSI guidelines) and cell lines.
- Structural Confirmation : Verify compound identity via XRD or 2D NMR to rule out isomer contamination.
- Redox Profiling : Nitroimidazoles require anaerobic activation in some pathogens; test under hypoxic vs. normoxic conditions .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking Simulations : Identify binding poses in target enzymes (e.g., bacterial nitroreductases).
- DFT Calculations : Predict electron density at the nitro group, correlating with redox potential and cytotoxicity.
- QSAR Models : Use substituent parameters (Hammett σ) to optimize chloroethyl and methyl group contributions .
Q. How does the chloroethyl group influence stability and reactivity?
- Hydrolytic Stability : The chloroethyl group undergoes slow hydrolysis in aqueous buffers (pH 7.4, 37°C), forming ethanol byproducts. Stability is improved in anhydrous solvents.
- Alkylation Potential : The chloride is a leaving group, enabling crosslinking with biomolecules (e.g., DNA alkylation in cancer research). Monitor via LC-MS to track degradation .
Methodological Notes
- Safety : Handle with PPE due to potential HCl release. Use fume hoods for synthesis and avoid light exposure to prevent nitro group degradation .
- Data Reproducibility : Report reaction conditions (solvent, temperature, molar ratios) and characterization parameters (NMR shifts, HRMS peaks) in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
